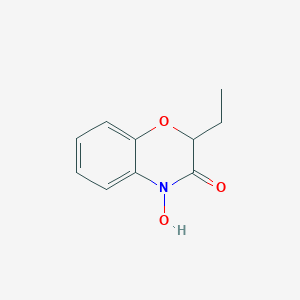
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one (EHBO) is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. EHBO has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help protect against oxidative stress. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may help alleviate symptoms of inflammatory conditions. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has several advantages for lab experiments, including its availability as a naturally occurring compound and its well-characterized biological activities. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one. One area of interest is the development of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one-based therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is the elucidation of the molecular mechanisms underlying 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one's biological activities. Additionally, there is interest in developing more efficient synthesis methods for 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one and its derivatives.
Méthodes De Synthèse
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from maize plants. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2-aminophenol and ethyl 2-chloroacetate. Chemical synthesis involves reacting 2-aminophenol with ethyl chloroformate in the presence of a base. Extraction from maize plants involves harvesting and drying the plant material, followed by extraction with organic solvents.
Applications De Recherche Scientifique
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress and associated diseases such as cancer and neurodegenerative disorders. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to have anti-inflammatory activity, which may help alleviate symptoms of inflammatory conditions such as arthritis and asthma. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit anticancer activity, which may make it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
13212-61-8 |
|---|---|
Nom du produit |
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
2-ethyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h3-6,8,13H,2H2,1H3 |
Clé InChI |
VVTRVUOMIPLROC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
SMILES canonique |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



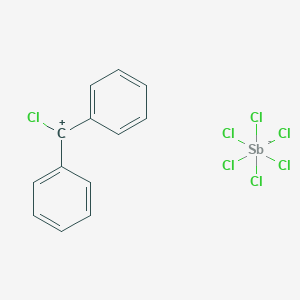
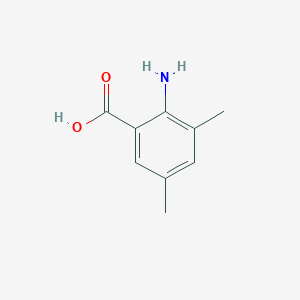
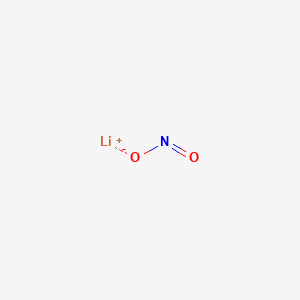
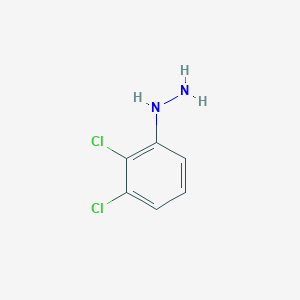
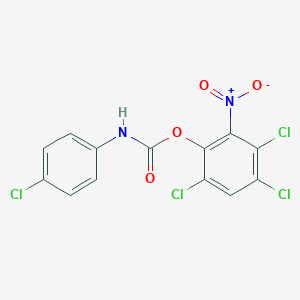

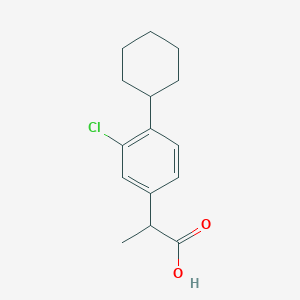
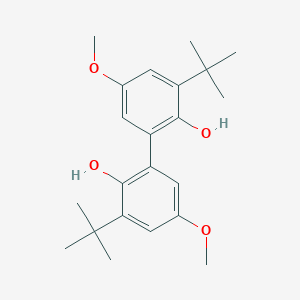
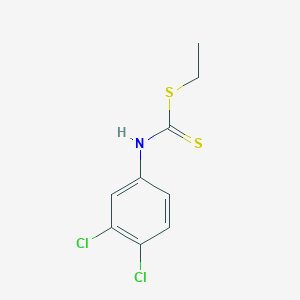
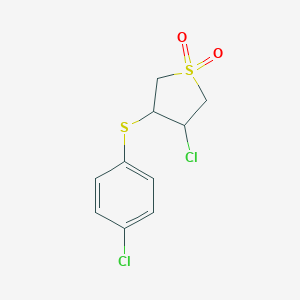
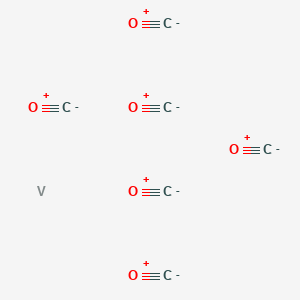
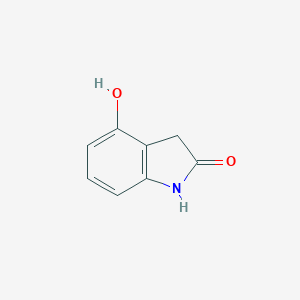
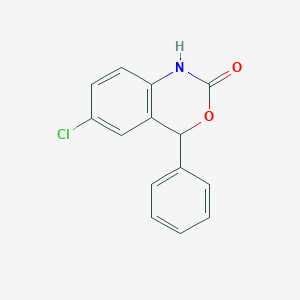
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)